![molecular formula C20H21ClN2O4S B5125710 butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as CMBA, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. CMBA is a member of the thioamide family, which is known for its ability to inhibit enzymes and modulate biological pathways.
Mécanisme D'action
The mechanism of action of butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes and modulating biological pathways. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body. Additionally, butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell death in cancer cells by inhibiting the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of enzymes and modulate biological pathways. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in pH in the body. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of urease, which can lead to changes in urea levels in the body. Additionally, butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to induce cell death in cancer cells, which can lead to changes in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its ability to inhibit the activity of enzymes and modulate biological pathways, which can lead to changes in cellular processes. Additionally, butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have potential therapeutic applications, which can lead to the development of new drugs and treatments. However, one limitation of using butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, including its potential use in the development of new drugs and treatments. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have potential therapeutic applications, including its ability to inhibit the activity of enzymes and modulate biological pathways. Additionally, further studies are needed to determine the mechanism of action of butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate and its potential toxicity. Further research is also needed to investigate the potential use of butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in treating bacterial infections and other diseases.
Méthodes De Synthèse
Butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoyl chloride with thiourea to form 3-chloro-4-methoxybenzoylthiourea. The resulting product is then reacted with butyl 4-aminobenzoate in the presence of a base to form butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate.
Applications De Recherche Scientifique
Butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes such as carbonic anhydrase and urease. butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been investigated for its anti-cancer properties, as it has been shown to induce cell death in cancer cells. Additionally, butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacterial strains.
Propriétés
IUPAC Name |
butyl 4-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-3-4-11-27-19(25)13-5-8-15(9-6-13)22-20(28)23-18(24)14-7-10-17(26-2)16(21)12-14/h5-10,12H,3-4,11H2,1-2H3,(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLHMBIGJOCEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

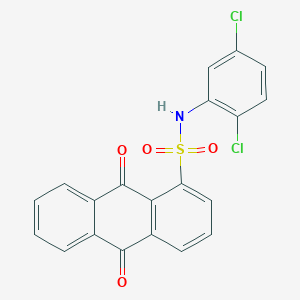
![N-[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B5125653.png)
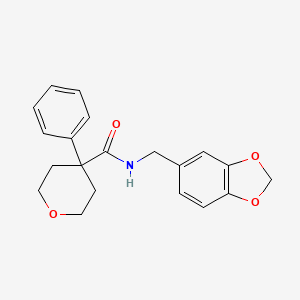
![1-{4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}ethanone](/img/structure/B5125657.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5125660.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
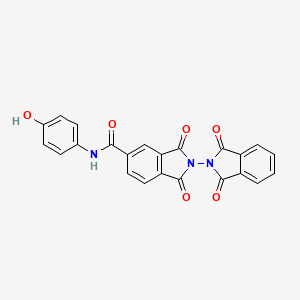
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)
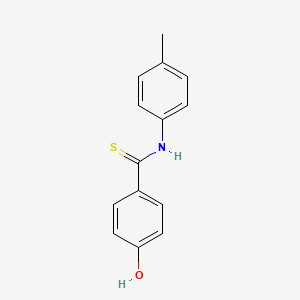
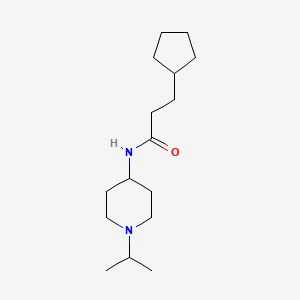
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)